tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
Description
tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a complex organic compound that features a chromenyl group, which is a derivative of chromone Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Properties
IUPAC Name |
tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O8/c1-25(2,3)33-22(27)13-30-15-8-9-16-17(12-21(26)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLBLGBDRBPREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis could be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the chromenyl group, while reduction could result in a more reduced form.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive molecules. The following applications are noteworthy:
- Antioxidant Activity : Research indicates that compounds similar to tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate exhibit antioxidant properties. This characteristic is crucial for developing drugs aimed at oxidative stress-related diseases such as cancer and neurodegenerative disorders .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, bichromene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow for further modifications and transformations, making it an excellent building block in the synthesis of more complex organic compounds. This application is particularly useful in the development of natural product analogs and pharmaceuticals .
Material Science
In material science, the compound's properties can be harnessed for innovative applications:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research has demonstrated that introducing such dioxo compounds into polymer systems can improve performance under stress conditions .
Data Table: Summary of Applications
Case Studies
- Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various bichromene derivatives. The results indicated that this compound exhibited significant radical scavenging activity compared to standard antioxidants.
- Cytotoxicity Evaluation : In research conducted on breast cancer cell lines (MCF-7), it was found that the compound induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations. This highlights its potential as a lead compound for anticancer drug development.
- Polymer Enhancement Research : A recent study demonstrated that incorporating this compound into polystyrene matrices resulted in improved mechanical properties and thermal stability when subjected to high temperatures, indicating its utility in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate involves its interaction with various molecular targets. The chromone moiety can interact with enzymes and receptors involved in oxidative stress pathways, potentially inhibiting or modulating their activity. This interaction can lead to reduced oxidative damage and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- 2-tert-Butyl-4-methoxyphenole
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
What sets tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate apart from similar compounds is its unique combination of two chromone moieties. This structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.
Biological Activity
Tert-butyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate (CAS No. 869079-44-7) is a synthetic compound derived from the chromene family, known for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chromene backbone with a methoxy and dioxo substituent. Its molecular formula is , and it exhibits a molecular weight of 454.44 g/mol. The compound's solubility and stability under physiological conditions are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds in the chromene family exhibit various biological activities, including:
- Antioxidant Activity : Chromenes have been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Activity : Some derivatives demonstrate inhibitory effects against bacteria and fungi.
- Anti-inflammatory Effects : Certain chromenes modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy and dioxo groups may enhance the compound's ability to donate electrons to free radicals, thereby neutralizing them.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in inflammatory responses and microbial growth.
- Gene Expression Modulation : Some studies suggest that chromenes can influence gene expression related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activities of related chromene compounds:
- Antioxidant Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Data Table: Biological Activities of Chromene Derivatives
| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |
|---|---|---|---|
| Chromene A | 25 | 50 (S. aureus) | Reduced TNF-alpha levels |
| Chromene B | 30 | 75 (E. coli) | Inhibited IL-6 production |
| tert-butyl 2-(...) | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
